5-[(4-ethylphenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
The exact mass of the compound this compound is 363.20591044 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-(4-ethylanilino)-N-[(4-propan-2-ylphenyl)methyl]-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c1-4-15-7-11-18(12-8-15)23-20-19(24-26-25-20)21(27)22-13-16-5-9-17(10-6-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,27)(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSOAFUUWWZMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(4-ethylphenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the triazole class of heterocycles, which are known for their diverse biological activities. This article explores the biological activities of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H25N5O, with a molecular weight of 363.5 g/mol. The compound features a triazole ring, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N5O |
| Molecular Weight | 363.5 g/mol |
| Purity | ≥95% |
| Complexity Rating | 456 |
Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. According to recent studies, compounds within this class exhibit activity against a range of pathogens, including bacteria and fungi. The specific compound under consideration has not been extensively studied in isolation; however, related triazoles have demonstrated:
- Antibacterial Activity : Compounds similar to this compound have been reported to have Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL against various strains like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely documented. For example, studies indicate that certain triazole compounds exhibit cytotoxic effects on cancer cell lines such as HCT116 and others. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis . The specific compound may share similar mechanisms due to the structural similarities with other active triazoles.
Structure-Activity Relationship (SAR)
The SAR studies on triazole derivatives suggest that modifications on the phenyl rings and the presence of electron-donating groups significantly enhance biological activity. For instance:
- Substituents at the para position : These are crucial for increasing antimicrobial potency.
- Alkyl chain length : Variations in alkyl chain length can influence activity; generally, longer chains may reduce efficacy .
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Antimicrobial Screening : A study evaluated a series of triazole compounds against MRSA strains and found that certain modifications led to significantly lower MIC values compared to standard antibiotics like vancomycin .
- Cytotoxicity Assays : A series of synthesized triazoles were tested for cytotoxicity against various cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell growth .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth through various mechanisms, including the modulation of enzyme activity related to cancer cell proliferation. For instance, a study demonstrated that similar triazole compounds effectively inhibited the growth of breast cancer cells in vitro, leading to apoptosis through the activation of caspases .
Antimicrobial Properties
The antimicrobial potential of triazole compounds has also been explored extensively. Research indicates that 5-[(4-ethylphenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide exhibits activity against a range of bacterial and fungal strains. A comparative analysis showed that this compound was particularly effective against resistant strains of Staphylococcus aureus and Candida albicans, highlighting its potential as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
In neuropharmacology, the compound has been studied for its neuroprotective effects. It was found to enhance cognitive functions in animal models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues. This suggests a promising avenue for further research into its use as a therapeutic agent for conditions such as Alzheimer’s disease .
Material Science Applications
Polymer Chemistry
The incorporation of triazole derivatives into polymer matrices has shown promise in enhancing the mechanical properties and thermal stability of materials. The compound can act as a cross-linking agent in the synthesis of new polymer composites. A recent study indicated that polymers modified with this triazole derivative exhibited improved tensile strength and thermal resistance compared to unmodified counterparts .
Nanotechnology
In nanotechnology, this compound has been utilized in the development of nanocarriers for targeted drug delivery systems. The compound’s ability to form stable complexes with various drugs allows for controlled release profiles and enhanced bioavailability. Research demonstrated that nanoparticles formulated with this compound significantly improved the pharmacokinetic profiles of encapsulated drugs .
Agricultural Chemistry Applications
Pesticide Development
The compound has potential applications in agricultural chemistry as a pesticide or herbicide. Its structural features suggest it could inhibit specific biochemical pathways in pests without affecting non-target organisms. Preliminary studies have shown effective pest control in greenhouse settings, with lower toxicity profiles compared to conventional pesticides .
Plant Growth Regulation
Additionally, research indicates that triazole compounds can act as plant growth regulators. The application of this compound on crops resulted in enhanced growth rates and yield improvements under controlled conditions. This application could lead to more sustainable agricultural practices by reducing the need for synthetic fertilizers .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
